2-[4-amino-5-(4-ethoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(4-chloro-2-methoxy-5-methylphenyl)acetamide 2-[4-amino-5-(4-ethoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(4-chloro-2-methoxy-5-methylphenyl)acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC16322129
InChI: InChI=1S/C20H22ClN5O3S/c1-4-29-14-7-5-13(6-8-14)19-24-25-20(26(19)22)30-11-18(27)23-16-9-12(2)15(21)10-17(16)28-3/h5-10H,4,11,22H2,1-3H3,(H,23,27)
SMILES:
Molecular Formula: C20H22ClN5O3S
Molecular Weight: 447.9 g/mol

2-[4-amino-5-(4-ethoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(4-chloro-2-methoxy-5-methylphenyl)acetamide

CAS No.:

Cat. No.: VC16322129

Molecular Formula: C20H22ClN5O3S

Molecular Weight: 447.9 g/mol

* For research use only. Not for human or veterinary use.

2-[4-amino-5-(4-ethoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(4-chloro-2-methoxy-5-methylphenyl)acetamide -

Specification

Molecular Formula C20H22ClN5O3S
Molecular Weight 447.9 g/mol
IUPAC Name 2-[[4-amino-5-(4-ethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-chloro-2-methoxy-5-methylphenyl)acetamide
Standard InChI InChI=1S/C20H22ClN5O3S/c1-4-29-14-7-5-13(6-8-14)19-24-25-20(26(19)22)30-11-18(27)23-16-9-12(2)15(21)10-17(16)28-3/h5-10H,4,11,22H2,1-3H3,(H,23,27)
Standard InChI Key XQUOCUGMWDZGRY-UHFFFAOYSA-N
Canonical SMILES CCOC1=CC=C(C=C1)C2=NN=C(N2N)SCC(=O)NC3=C(C=C(C(=C3)C)Cl)OC

Introduction

Synthesis Methods

The synthesis of similar triazole compounds typically involves multi-step reactions. Techniques such as continuous flow reactors can enhance yield and purity. Common methods include refluxing reactions in solvents like ethanol or dimethylformamide (DMF), followed by purification techniques such as recrystallization or chromatography.

Synthesis StepDescription
Starting MaterialsTypically involve commercially available reagents.
Reaction ConditionsTemperature, solvent choice, and reaction time are critical.
Purification TechniquesRecrystallization or chromatography are commonly used.

Biological Activity and Potential Applications

Compounds with similar structures to 2-[4-amino-5-(4-ethoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(4-chloro-2-methoxy-5-methylphenyl)acetamide have shown potential in antifungal and anticancer research. The triazole moiety plays a crucial role in binding to enzyme active sites, which can lead to therapeutic effects by disrupting cellular processes.

Potential ApplicationDescription
Antifungal ActivityInhibition of fungal growth.
Anticancer ActivityDisruption of cancer cell proliferation.

Research Findings and Future Directions

While specific research findings on this compound are not available, studies on similar compounds suggest that their unique structural features confer biological activities and chemical reactivities. Further research is needed to elucidate the mechanism of action and potential therapeutic benefits of 2-[4-amino-5-(4-ethoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(4-chloro-2-methoxy-5-methylphenyl)acetamide.

Research AreaDescription
Mechanism of ActionRequires further investigation.
Therapeutic PotentialPotential applications in antifungal and anticancer therapies.

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